molecular formula C19H17NO3 B1676901 N-acetylanonaine CAS No. 5894-74-6

N-acetylanonaine

Cat. No.: B1676901
CAS No.: 5894-74-6
M. Wt: 307.3 g/mol
InChI Key: XVIHBNVDAPQBRH-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylanonaine is an aporphine alkaloid with the molecular formula C₁₉H₁₇NO₃ and a molecular weight of 307.34 g/mol . It is commonly isolated from plants in the Magnoliaceae family, such as Michelia champaca, M. compressa var. lanyuensis, and Tinospora crispa . Structurally, it features a tetracyclic aporphine backbone with an acetyl group at the nitrogen position, distinguishing it from its parent compound, anonaine .

This compound exhibits diverse bioactivities, including anti-melanogenic, antiplatelet, anti-inflammatory, and antifungal properties . Its acetyl group enhances solubility and modulates interactions with biological targets, influencing its pharmacological profile .

Properties

CAS No.

5894-74-6

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

1-[(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-11-yl]ethanone

InChI

InChI=1S/C19H17NO3/c1-11(21)20-7-6-13-9-16-19(23-10-22-16)18-14-5-3-2-4-12(14)8-15(20)17(13)18/h2-5,9,15H,6-8,10H2,1H3/t15-/m1/s1

InChI Key

XVIHBNVDAPQBRH-OAHLLOKOSA-N

SMILES

CC(=O)N1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3

Isomeric SMILES

CC(=O)N1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3

Canonical SMILES

CC(=O)N1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3

Appearance

Solid powder

Other CAS No.

5894-74-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-Acetylanonaine;  Anonaine, N-acetyl-;  l-N-Acetylanonaine;  VLT 043;  VLT-043;  VLT043; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of N-Acetylanonaine and Related Alkaloids
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Source Plants
This compound C₁₉H₁₇NO₃ 307.34 N-Acetyl group Michelia spp., T. crispa
(–)-Anonaine C₁₇H₁₅NO₂ 265.31 –NH– group Michelia spp.
Liriodenine C₁₇H₉NO₃ 275.26 Oxoaporphine skeleton Michelia spp., M. champaca
β-Sitostenone C₂₉H₄₈O 412.70 Steroidal ketone Michelia spp., M. discolor

Key Differences :

  • This compound vs. Anonaine: The acetyl group in this compound enhances its lipophilicity and bioavailability compared to the primary amine in anonaine .
  • This compound vs. Liriodenine: Liriodenine’s oxoaporphine skeleton confers stronger π-π stacking interactions with enzymes like tyrosinase, contributing to higher inhibitory activity .
Table 2: Bioactivity Profiles of this compound and Analogues
Compound Anti-Melanogenic (Tyrosinase Inhibition) Cytotoxicity (LC₅₀, μg/mL) Antiplatelet Activity (IC₅₀, μM) Antifungal Activity
This compound 14–25% inhibition at 10 μM >100 μM (non-cytotoxic) 66.1–95.1 μM Not reported
Liriodenine 14.5% inhibition at 5 μM 5.88 μg/mL Not reported Active vs. Candida albicans
β-Sitostenone 25.5% inhibition at 5 μM 24.73 μg/mL Not reported Not reported
(–)-Anonaine Not reported Not reported 80–120 μM Not reported

Key Findings :

  • Anti-Melanogenic Activity: this compound shows moderate tyrosinase inhibition (14–25%) but is less potent than β-sitostenone (25.5%) and liriodenine (14.5% at half the concentration) .
  • Antiplatelet Effects: this compound outperforms anonaine, inhibiting arachidonic acid-induced platelet aggregation at IC₅₀ = 66.1 μM vs. 80–120 μM for anonaine .

Mechanistic Insights

  • Anti-Melanogenesis: this compound reduces melanin synthesis by weakly inhibiting tyrosinase, though its acetyl group may limit enzyme binding compared to liriodenine’s planar structure .
  • Antiplatelet Action: The acetyl group enhances hydrogen bonding with cyclooxygenase-1 (COX-1), blocking arachidonic acid metabolism more effectively than non-acetylated analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-acetylanonaine
Reactant of Route 2
N-acetylanonaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.